Ripk1-IN-10: A Technical Guide to the Mechanism of Action of RIPK1 Inhibitors
Ripk1-IN-10: A Technical Guide to the Mechanism of Action of RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, survival, and programmed cell death. Its dual function as both a signaling scaffold and an active kinase makes it a prime therapeutic target for a host of inflammatory diseases, neurodegenerative disorders, and certain cancers. The inhibition of RIPK1's kinase activity is a key strategy to prevent necroptosis, a lytic and inflammatory form of programmed cell death.
This guide focuses on the mechanism of action of RIPK1 inhibitors, with a specific reference to Ripk1-IN-10. Ripk1-IN-10 is a potent RIPK1 inhibitor identified as "example 37" in patent WO2021160109. While detailed public data on this specific molecule is limited, its reported in vitro IC50 value is less than 100 nM for human RIPK1.[1] Given the scarcity of specific data, this document will provide an in-depth overview of the established mechanisms of action for well-characterized RIPK1 inhibitors, which are expected to be analogous to that of Ripk1-IN-10.
Core Mechanism of Action: The Central Role of RIPK1 in Cell Fate
RIPK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascade initiated by the tumor necrosis factor (TNF) receptor 1 (TNFR1). Upon TNF-α binding, a multi-protein complex known as Complex I is formed at the receptor. The fate of the cell—survival, apoptosis, or necroptosis—is determined by the subsequent post-translational modifications of RIPK1 and the formation of secondary cytoplasmic complexes.[2][3]
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Survival (NF-κB Pathway): In its scaffold function, RIPK1 within Complex I is polyubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs).[2][4] This ubiquitination serves as a platform to recruit and activate the IKK and TAK1 complexes, leading to the activation of the NF-κB transcription factor, which promotes the expression of pro-survival and inflammatory genes.[2]
-
Apoptosis (Programmed Cell Death): If the pro-survival signal is compromised, deubiquitinated RIPK1 can dissociate from the receptor to form a secondary cytosolic complex, Complex IIa. This complex consists of RIPK1, FADD, and pro-caspase-8, leading to the activation of caspase-8 and initiating the apoptotic cascade.[2][3]
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Necroptosis (Programmed Necrosis): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[2] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming an amyloid-like signaling complex called the necrosome (or Complex IIb).[2] RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[2]
Inhibition of RIPK1 Kinase Activity
RIPK1 inhibitors are designed to specifically block the kinase activity of RIPK1, thereby preventing the initiation of the necroptotic pathway. These small molecules are generally classified into three types based on their binding mode to the RIPK1 kinase domain.[5][6]
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Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket.[5]
-
Type II Inhibitors: These inhibitors also bind to the ATP pocket but stabilize an inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[5][7] PK68 is an example of a Type II inhibitor.[8]
-
Type III Inhibitors (Allosteric Inhibitors): These inhibitors bind to an allosteric hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[5][9] This mode of inhibition often provides higher selectivity. Necrostatin-1 (Nec-1s) and GSK2982772 are well-known Type III inhibitors.[5][10]
By binding to the RIPK1 kinase domain, these inhibitors prevent the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[2] This action effectively halts the necroptotic signaling cascade without interfering with the kinase-independent scaffolding function of RIPK1 required for NF-κB activation.[11]
Quantitative Data for Representative RIPK1 Inhibitors
Due to limited public data for Ripk1-IN-10, this section summarizes quantitative potency data for several well-characterized RIPK1 inhibitors to provide a comparative context.
Table 1: Potency of Ripk1-IN-10
| Compound | Assay Type | Value | Species | Reference |
| Ripk1-IN-10 | Biochemical IC50 | <100 nM | Human | [1] |
Table 2: Potency of Representative RIPK1 Inhibitors
| Compound | Assay Type | Value | Target/Cell Line | Reference |
| Necrostatin-1s | Cellular EC50 | 490 nM | 293T Cells | [2] |
| Biochemical EC50 | 182 nM | RIPK1 | ||
| GSK2982772 | Biochemical IC50 | 16 nM | Human RIPK1 | [12][13] |
| ADP-Glo IC50 | 6.3 nM | RIPK1 | [5][10] | |
| RIPA-56 | Biochemical IC50 | 13 nM | RIPK1 | [5][6][14] |
| Cellular EC50 | 27 nM | L929 Cells | [5][6] | |
| Cellular EC50 | 28 nM | HT-29 Cells | [15] | |
| PK68 | Biochemical IC50 | ~90 nM | RIPK1 | [7][8][9][11][16] |
| Cellular EC50 | 23 nM | Human Cells | [8] | |
| Cellular EC50 | 13 nM | Mouse Cells | [8] |
Mandatory Visualizations
Signaling Pathways
Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, and the intervention point for RIPK1 kinase inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for the discovery and characterization of a novel RIPK1 inhibitor.
Experimental Protocols
In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This protocol measures the activity of purified RIPK1 by quantifying the amount of ADP produced during the kinase reaction.[3][4][17][18][19]
Materials:
-
Recombinant human RIPK1 enzyme (e.g., Promega, BPS Bioscience)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., Ripk1-IN-10) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include DMSO-only controls.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well, containing:
-
Kinase reaction buffer
-
Recombinant RIPK1 enzyme
-
Kinase substrate (MBP)
-
Test inhibitor at various concentrations
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.
-
Measure Luminescence: Incubate the plate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (TNF-α/Smac Mimetic/z-VAD-FMK in HT-29 Cells)
This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis.[20][21][22][23][24]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test inhibitor (e.g., Ripk1-IN-10)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.
-
Induce Necroptosis: Add a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) - collectively known as "TSZ" - to the wells.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
Measure Cell Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Read Luminescence: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls (100% viability) and TSZ-treated controls (0% protection). Calculate the percent protection for each inhibitor concentration and determine the EC50 value.
Intracellular Target Engagement Assay (NanoBRET™)
This assay quantitatively measures the binding of an inhibitor to RIPK1 within live cells.[25][26][27][28][29]
Materials:
-
HEK293 cells
-
Expression vector for human RIPK1 fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET® TE Intracellular Kinase Assay Kit (Promega), including a specific fluorescent tracer
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the RIPK1-NanoLuc® fusion vector. Culture the cells for approximately 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into the wells of a white assay plate.
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed immediately by the addition of the NanoBRET® fluorescent tracer at a fixed concentration (typically at its EC50 value).
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the intracellular target.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Measure BRET Signal: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm). The NanoBRET® ratio is calculated as acceptor emission divided by donor emission.
-
Data Analysis: The binding of the test inhibitor displaces the tracer, causing a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
Conclusion
The inhibition of RIPK1 kinase activity is a validated and promising therapeutic strategy for a range of diseases driven by inflammation and necroptotic cell death. While specific public data on Ripk1-IN-10 is emerging, its classification as a potent RIPK1 inhibitor places it within a class of molecules with a well-understood mechanism of action. By selectively blocking the kinase function of RIPK1, these inhibitors prevent the formation of the necrosome and the execution of necroptosis, thereby reducing inflammation and tissue damage. The experimental protocols detailed in this guide represent the standard methodologies used to identify, characterize, and validate the mechanism of action of novel RIPK1 inhibitors, paving the way for their development into next-generation therapeutics.
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- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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- 20. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
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- 28. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 29. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
